![molecular formula C6H3BrN2S B1270332 4-Bromo-2,1,3-benzothiadiazole CAS No. 22034-13-5](/img/structure/B1270332.png)
4-Bromo-2,1,3-benzothiadiazole
Overview
Description
4-Bromo-2,1,3-benzothiadiazole is a chemical compound used in the synthesis of light-emitting diodes and conducting polymers for organic electronics . It is also a gold green to yellow brown powder .
Synthesis Analysis
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole was selectively obtained from the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1 H-, 13 C-NMR, IR and UV spectroscopy and mass spectrometry .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,1,3-benzothiadiazole was established by means of elemental analysis, high-resolution mass spectrometry, 1 H-, 13 C-NMR, IR and UV spectroscopy and mass spectrometry .Chemical Reactions Analysis
4-Bromo-2,1,3-benzothiadiazole undergoes various chemical reactions. For instance, it undergoes palladium catalyzed C-N coupling with 2-(2’-bromo-9’,9’-diethylfluoren-7’-yl)-9,9-diethylfluorene to form novel fluorescent dyes . It also forms dicopper complexes .Scientific Research Applications
Photovoltaic Materials
4-Bromo-2,1,3-benzothiadiazole: is a crucial precursor in the synthesis of organic dyes used in photovoltaic materials . These dyes are integral to designing effective solar cells that convert light into electricity. The compound’s strong electron-withdrawing properties enhance the photovoltaic performance by improving charge transfer and electron collection.
Organic Electronics
In the realm of organic electronics, 4-Bromo-2,1,3-benzothiadiazole serves as a building block for creating light-emitting diodes (LEDs) and conducting polymers . Its derivatives are used to develop photoluminescent compounds for organic light-emitting diodes (OLEDs), which are essential for high-resolution displays and lighting.
Dye Synthesis
The bromination of 4-Bromo-2,1,3-benzothiadiazole leads to the formation of benzofused 1,2,5-thiadiazoles, which are significant in dye synthesis . These dyes have applications in various optoelectronic devices due to their ability to absorb and emit light.
Optoelectronics
This compound is utilized in optoelectronics to create materials with a small bandgap, which are necessary for the development of devices that operate based on the interaction between light and electricity . It helps in the synthesis of materials that can emit light when an electric current is applied, a principle used in OLEDs.
Light-Emitting Diodes
4-Bromo-2,1,3-benzothiadiazole: is used as a monomer in the synthesis of LEDs . LEDs made from this compound are known for their efficiency and are used in a wide range of applications, from indicator lights to large-scale lighting solutions.
Conducting Polymers Research
Research into conducting polymers often involves 4-Bromo-2,1,3-benzothiadiazole due to its electron-deficient nature, which is beneficial for creating materials that can conduct electricity . These polymers have potential applications in flexible electronics, sensors, and energy storage devices.
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2,1,3-benzothiadiazole (4-Bromo-BTD) is a bromoderivative of benzofused 1,2,5-thiadiazoles . It primarily targets the electron-withdrawing building blocks in the synthesis of organic dyes . These dyes are widely used to design effective photovoltaic materials .
Mode of Action
The mode of action of 4-Bromo-BTD involves its interaction with the electron-withdrawing building blocks. The compound’s bromine atoms improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-BTD are primarily related to the synthesis of organic dyes and photovoltaic materials . The compound’s interaction with electron-withdrawing building blocks leads to the formation of a variety of donor-acceptor materials with a small bandgap .
Result of Action
The result of 4-Bromo-BTD’s action is the formation of potentially interesting compounds for the synthesis of Organic Light Emitting Diodes (OLEDs) and organic solar cells components . The compound’s ability to undergo cross-coupling reactions leads to the selective formation of mono-arylated derivatives .
properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBVPGDKGABHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353039 | |
Record name | 4-Bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22034-13-5 | |
Record name | 4-Bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2,1,3-BENZOTHIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Bromo-2,1,3-benzothiadiazole in material science?
A: 4-Bromo-2,1,3-benzothiadiazole serves as a crucial building block in the synthesis of conjugated polymers for various material science applications. [] This compound can be further modified via reactions like Sonogashira cross-coupling to introduce specific substituents, allowing for the fine-tuning of the polymer's electronic properties. [] These polymers find applications in areas like organic electronics due to their unique optoelectronic characteristics.
Q2: Why is there interest in exploring the photophysical properties of 4-Bromo-2,1,3-benzothiadiazole derivatives?
A: Researchers are interested in understanding how structural modifications to 4-Bromo-2,1,3-benzothiadiazole, particularly the introduction of electron-donating or electron-withdrawing groups, influence the photophysical properties of the resulting derivatives. [] These properties, such as fluorescence quantum yield and solvatochromism, are essential for applications in areas like fluorescent probes and sensors. For instance, the study found that strong electron-donating substituents lead to a pronounced intramolecular charge transfer (ICT) character in the excited state, significantly impacting the fluorescence behavior of these molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.